托伐普坦-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tolvaptan-d7 is a deuterated version of Tolvaptan . It’s a medication used to treat hyponatremia (low levels of sodium in the blood) and fluid retention in patients with congestive heart failure, cirrhosis of the liver, and certain kidney disorders . It’s a selective, competitive arginine vasopressin receptor 2 antagonist .

Synthesis Analysis

The synthesis of Tolvaptan involves complex chemical reactions . Twenty-six possible as well as observed impurities during the preparation of Tolvaptan have been identified, prepared, and characterized by HPLC (high performance liquid chromatography), NMR .

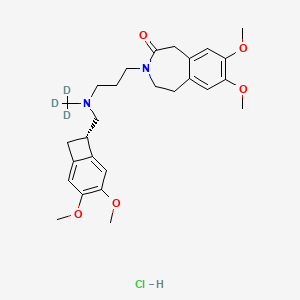

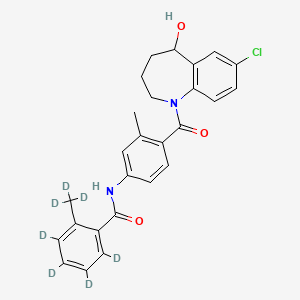

Molecular Structure Analysis

The molecular structure of Tolvaptan-d7 can be found in various scientific databases .

Chemical Reactions Analysis

Tolvaptan-d7 is a deuterium labeled Tolvaptan . It’s a nonpeptide vasopressin V2 receptor antagonist .

Physical And Chemical Properties Analysis

Tolvaptan-d7 has a molecular weight of 456.0 g/mol . Its molecular formula is C26H25ClN2O3 . The exact mass and monoisotopic mass are 455.1993076 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

科学研究应用

Improving Bioavailability

Tolvaptan, a selective vasopressin receptor antagonist, is a Class IV agent of the Biopharmaceutical Classification System (BCS). To improve bioavailability after oral administration, a new tolvaptan-loaded self-microemulsifying drug delivery system (SMEDDS) was developed . This system was optimized using a “design of the experiment (DoE)” including components of D-optional mixture design .

Treatment of Hyponatremia

Tolvaptan is used to treat severe hyponatremia in patients with heart failure, cirrhosis, or syndrome of inappropriate secretion of antidiuretic hormone (SIADH) . It is the active ingredient in Otsuka’s Samsca® tablets .

Water Retention in Heart Failure

Tolvaptan has been found to be effective for water retention in heart failure patients . It has been shown to have a more positive effect than conventional therapies .

Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Tolvaptan was first approved by the Korean FDA in 2015 as a treatment option in autosomal dominant polycystic kidney disease (ADPKD) . It is prescribed to ADPKD patients with chronic kidney disease (CKD) stage 1-3 .

Improving Dissolution Behavior

Tolvaptan’s dissolution behavior can be improved using SMEDDS . The optimized formulations showed low droplet size and the dissolution rate exceeded 95% at 15 and 60 min .

Stability Enhancement

The tolvaptan-loaded SMEDDS remained stable for 3 months under accelerated conditions, with no change in any of content, color, particle size, or dissolution rate .

作用机制

Target of Action

Tolvaptan-d7, like its parent compound Tolvaptan, is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2R) . The V2R is predominantly expressed in regions prone to cyst formation, particularly the renal collecting duct and the thick ascending limb . It plays a crucial role in the regulation of water balance in the body .

Mode of Action

Tolvaptan-d7 interacts with its target, the V2R, by competitively inhibiting the binding of the natural hormone vasopressin . This inhibition prevents the insertion of water channels (aquaporins) into the walls of the renal collecting ducts, thereby reducing water reabsorption and leading to an increase in urine volume without significant electrolyte loss . This process is known as aquaresis .

Biochemical Pathways

The primary biochemical pathway affected by Tolvaptan-d7 involves the cyclic adenosine monophosphate (cAMP) signaling pathway . Normally, when vasopressin binds to the V2R, it triggers an increase in cAMP concentration. Elevated cAMP levels stimulate excessive cell proliferation and abnormal fluid secretion, facilitating cyst formation and enlargement, and the subsequent decline of renal function . By inhibiting V2R, Tolvaptan-d7 interrupts this cAMP-mediated signaling pathway, slowing down cyst formation and progression .

Pharmacokinetics

The pharmacokinetic properties of Tolvaptan-d7 are expected to be similar to those of Tolvaptan. Tolvaptan is absorbed orally with a bioavailability of approximately 40% . It is highly protein-bound (99%) and is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of Tolvaptan is approximately 12 hours . These properties influence the drug’s bioavailability and dosage regimen .

Result of Action

The molecular and cellular effects of Tolvaptan-d7 action include a decrease in urine osmolality and an increase in free water clearance . At the cellular level, Tolvaptan-d7 has been shown to inhibit cell cycle progression and induce apoptosis. It also reduces cell invasiveness, particularly anchorage-independent growth and the activity of collagenases type IV .

Action Environment

The action, efficacy, and stability of Tolvaptan-d7 can be influenced by various environmental factors. For instance, co-administration with moderate to potent CYP3A4 inhibitors and inducers should be avoided due to potential drug interactions . Furthermore, the presence of certain diseases, such as liver disease, can affect the safety and efficacy of Tolvaptan-d7 . Therefore, it is crucial to consider these factors when administering Tolvaptan-d7.

安全和危害

Tolvaptan-d7 should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Use personal protective equipment and ensure adequate ventilation . It’s also important to avoid contact with skin and eyes . In a rat pharmacokinetic study, the bioavailability of formulations A-1 (16.6%) and B-1 (11.5%) were 23–33-fold higher than that of raw tolvaptan powder (0.5%) .

属性

IUPAC Name |

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-FFQSSJIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C)C([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Why is Tolvaptan-d7 used as an internal standard in the analysis of Tolvaptan in biological samples?

A1: Tolvaptan-d7, a deuterated form of Tolvaptan, is used as an internal standard due to its similar chemical behavior to the analyte, Tolvaptan. [] This similarity is crucial during sample preparation and analysis. Both Tolvaptan and Tolvaptan-d7 will be similarly affected by matrix effects, extraction recoveries, and ionization efficiency. By comparing the signal response of Tolvaptan to the known concentration of Tolvaptan-d7, researchers can achieve more accurate and reliable quantification of Tolvaptan in complex biological matrices like plasma.

Q2: What are the advantages of the developed LC-ESI-MS/MS method for Tolvaptan analysis described in the research paper?

A2: The research highlights several advantages of their developed LC-ESI-MS/MS method for analyzing Tolvaptan in human plasma: []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。